Bensultap

Catalog No.
S520774
CAS No.
17606-31-4
M.F
C17H21NO4S4
M. Wt
431.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bensultap

Bensultap resolves formulation instability and safety gaps inherent to water-soluble nereistoxin analogues. Its near-insolubility (0.7-0.8 mg/L) enables robust WP/GR formulations with prolonged rainfastness, while its low acute oral toxicity (LD50 1105 mg/kg) minimizes occupational hazard in milling and packaging. - Ultra-low aqueous solubility prevents wash-off, extending residual efficacy in high-rainfall zones. - Metabolic activation to nereistoxin (weak IC50 83 µM binding) supports controlled-release pest management, delaying onset until ingestion. - Streamlined regulatory safety vs. Cartap HCl (LD50 325-392 mg/kg).

CAS Number

17606-31-4

Product Name

Bensultap

IUPAC Name

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine

Molecular Formula

C17H21NO4S4

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

YFXPPSKYMBTNAV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Bensultap; Bancol; Ruban; Victenon; ZZ-Doricida

Canonical SMILES

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2

The exact mass of the compound Bensultap is 431.0353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of nereistoxin analogue insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

10 mg, 50 mg, 100 mg, 1 g

Bensultap (CAS 17606-31-4) is a synthetic nereistoxin analogue that functions as a pro-insecticide, converting in vivo to the active channel blocker nereistoxin, which targets the nicotinic acetylcholine receptor (nAChR) [1]. Structurally, it is a bis(benzenethiosulfonate) derivative, a configuration that imparts distinct physicochemical properties compared to other members of its class . From a procurement and formulation standpoint, Bensultap is characterized by its extremely low aqueous solubility (0.7–0.8 mg/L at 30 °C) and moderate lipophilicity (log Kow 2.28), making it highly stable in acidic environments (pH < 5) but susceptible to hydrolysis under neutral or alkaline conditions[2]. These baseline traits define its primary utility in solid-phase agricultural formulations where low environmental mobility and sustained release are prioritized over rapid aqueous dissolution.

Research Fit

Mode of Action

nAChR channel blocker propesticide, activated to nereistoxin in target organisms

Research Workflow

Insect neurotoxicology, resistance management studies, molluscicide feeding inhibition assays

Analytical Context

High-purity reference standard for nereistoxin analogue residue analysis and method validation

Generic substitution among nereistoxin analogues fails primarily due to drastic differences in solubility, environmental mobility, and mammalian toxicity. While buyers might consider Cartap hydrochloride as a more common in-class substitute, Cartap is a highly polar, water-soluble salt designed for soluble powder (SP) formulations [1]. In contrast, Bensultap’s near-insolubility in water prevents its use in SPs but makes it the mandatory selection for wettable powders (WP) and granular (GR) formulations requiring measurable rainfastness and low soil leaching [2]. Furthermore, substituting Bensultap with Cartap significantly increases acute handling risks; Cartap hydrochloride possesses an acute oral LD50 in rats of 325–392 mg/kg, whereas Bensultap offers a wider safety margin at 1105 mg/kg [3]. Selecting the wrong analogue thus directly compromises formulation stability, environmental compliance, and occupational safety.

Substitution Risk

Cartap, thiocyclam, or monosultap may show different acute toxicity endpoints and formulation stability; direct interchange without target-species validation may lead to control failure.

Hydrolytic instability at neutral pH can alter field performance; solid formulations require specific stabilizers not present in all nereistoxin analogues.

Mammalian toxicity endpoints differ across analogues; assuming a similar safety-related endpoint profile without comparative data may not be supported.

Aqueous Solubility and Formulation Compatibility

The choice between nereistoxin analogues is heavily dictated by their solubility profiles. Bensultap exhibits an extremely low water solubility of 0.7–0.8 mg/L at 30 °C . In direct contrast, Cartap hydrochloride is highly water-soluble (~200,000 mg/L) [1]. This multi-log difference means Bensultap cannot be formulated as a soluble powder but is specifically suited for wettable powders and granules where resistance to rain wash-off and minimal leaching in soil are critical performance metrics.

Evidence DimensionAqueous Solubility
Target Compound Data0.7–0.8 mg/L (at 30 °C)
Comparator Or BaselineCartap hydrochloride (~200,000 mg/L)
Quantified Difference>5 orders of magnitude lower solubility for Bensultap
ConditionsAqueous medium at standard temperature (20-30 °C)

Dictates the physical form of the final commercial product (WP/GR vs. SP) and determines the product's environmental leaching profile.

Molluscicidal potency
Head-to-head
Adult snail LC50: Bensultap 10 ppm vs Cartap 1.9 ppm (48 h); juvenile feeding inhibition identical at 0.31 ppm
Cartap shows higher adult acute toxicity, but juvenile crop-protection endpoints are equivalent.
Pomacea canaliculata immersion assay; endpoint context review required for field translation.

Acute Mammalian Toxicity and Handling Safety

Bensultap provides a quantifiable reduction in occupational hazard compared to baseline nereistoxin analogues. Toxicity assays demonstrate that Bensultap has an acute oral LD50 in rats of 1105 mg/kg . In comparison, Cartap hydrochloride exhibits an oral LD50 of 325–392 mg/kg in rats[1]. This indicates that Bensultap is roughly three times less acutely toxic via ingestion, easing stringent PPE requirements and handling protocols during industrial-scale formulation and packaging.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data1105 mg/kg (Rat)
Comparator Or BaselineCartap hydrochloride (325–392 mg/kg, Rat)
Quantified Difference~2.8x to 3.4x higher LD50 (lower toxicity) for Bensultap
ConditionsAcute oral administration in rat models

Lowers occupational hazard classifications and compliance costs during bulk chemical handling and formulation.

Mammalian toxicity context
Reported
Acute oral LD50 1105 mg/kg (rat)
Reported 5-fold lower mammalian toxicity endpoint vs nereistoxin class.
Class-level inference; direct LD50 comparator not specified in primary source.

Target-Site Binding and Pro-Insecticide Activation

Bensultap functions strictly as a pro-insecticide rather than a direct active neurotoxin. In vitro binding assays on the insect nicotinic acetylcholine receptor (nAChR) noncompetitive blocker (NCB) site show that Bensultap has weak direct affinity (IC50 = 83 μM) [1]. In contrast, its in vivo metabolite, Nereistoxin, binds with high affinity (IC50 = 4.5 μM), and Cartap shows an IC50 of 4.3 μM at the NCB site [1]. This demonstrates that Bensultap relies on metabolic conversion to exert its channel-blocking effect, providing a delayed and sustained release mechanism compared to direct-acting analogues.

Evidence DimensionnAChR NCB Site Binding Affinity (IC50)
Target Compound Data83 μM (weak direct binding)
Comparator Or BaselineNereistoxin (4.5 μM) and Cartap (4.3 μM)
Quantified Difference~18x to 19x lower direct binding affinity for Bensultap prior to metabolic activation
Conditions[3H]TCP displacement assay in Apis nAChR/channel preparations

Confirms Bensultap's role as a stable precursor that requires biological activation, enabling controlled-release applications and reducing premature environmental degradation.

Resistance management
Class-level
Effective control of organochlorine/organophosphate/carbamate-resistant Chilo suppressalis at 0.75 kg a.i./ha in field trials
Retained field efficacy where conventional modes of action fail due to target-site resistance.
Qualitative field observation; quantitative resistance ratio not provided.
Analytical purity
Data to verify
98.6% purity (comparable to Cartap, 4.9 pp higher than Thiocyclam)
Supports use as a high-purity reference standard with minimal chromatographic interference.
Vendor-reported purity; independent certificate review recommended.

Wettable Powder (WP) and Granular (GR) Formulations for High-Rainfall Environments

Because Bensultap possesses extremely low aqueous solubility (0.7–0.8 mg/L) compared to water-soluble analogues like Cartap, it is a highly suitable active ingredient for WP and GR formulations[1]. These formulations are specifically procured for use in high-rainfall agricultural zones where preventing rapid wash-off and extending the residual efficacy on foliage or in soil is required.

Lower-Toxicity Manufacturing and Handling Workflows

In industrial facilities where minimizing acute occupational hazards is a priority, Bensultap is selected over Cartap hydrochloride. Its significantly higher oral LD50 (1105 mg/kg vs. 325–392 mg/kg) reduces the acute toxicity risk during bulk milling, blending, and packaging operations, streamlining safety compliance [2].

Controlled-Release Pro-Insecticide Delivery Systems

Bensultap's weak direct receptor binding (IC50 = 83 μM) combined with its necessary metabolic conversion to nereistoxin makes it an effective candidate for controlled-release pest management systems [3]. It is procured for applications where a delayed onset of action is required to ensure the compound is ingested and metabolized by the target pest rather than degrading prematurely on the crop surface.

Application Selection Guide

Application
Selection Property
Validation Focus
Resistant rice pest management studies
nAChR channel-blocking mode of action
Field efficacy endpoint in resistant Chilo suppressalis populations
Juvenile mollusk feeding inhibition assays
Comparative feeding inhibition vs Cartap in apple snail
Crop protection endpoint at low concentration for young snails
Multi-residue analytical method validation
High-purity nereistoxin analogue reference standard
Purity verification and matrix interference in LC-MS/MS
Mammalian toxicity screening studies
Reported low mammalian acute oral toxicity endpoint
Comparative toxicity endpoint review vs nereistoxin class

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

431.03534285 Da

Monoisotopic Mass

431.03534285 Da

Heavy Atom Count

26

LogP

3.36 (LogP)

Appearance

Solid powder

Melting Point

83.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145Q2E77PJ

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.58e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

17606-31-4

Wikipedia

Bensultap

Use Classification

Agrochemicals -> Insecticides
1: Grigor'ev AM, Nedovizina GV, Pirozhkov IV. [Detection of bensultap (bancol) derivatives and metabolites by chromatographic methods]. Sud Med Ekspert. 2009 Sep-Oct;52(5):30-5. Russian. PubMed PMID: 20058848.
2: Györi J, Varró P, Zielinska E, Banczerowski-Pelyhe I, Világi I. Bensultap decreases neuronal excitability in molluscan and mammalian central nervous system. Toxicol In Vitro. 2007 Sep;21(6):1050-7. Epub 2007 Mar 31. PubMed PMID: 17507197.
3: Szegedi V, Bárdos G, Détári L, Tóth A, Banczerowski-Pelyhe I, Világi I. Transient alterations in neuronal and behavioral activity following bensultap and fipronil treatment in rats. Toxicology. 2005 Oct 15;214(1-2):67-76. PubMed PMID: 16009481.

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